Product packaging for Methyl 5-chlorothiophene-3-carboxylate(Cat. No.:CAS No. 36157-43-4)

Methyl 5-chlorothiophene-3-carboxylate

Cat. No.: B1398737
CAS No.: 36157-43-4
M. Wt: 176.62 g/mol
InChI Key: JRMKVGZBIZHJTH-UHFFFAOYSA-N
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Description

Methyl 5-chlorothiophene-3-carboxylate (CAS 36157-43-4) is a valuable synthetic intermediate in medicinal chemistry and organic synthesis. This ester serves as a versatile building block for the preparation of diverse heterocyclic compounds, particularly those incorporating the 5-chlorothiophene scaffold, which is known for its prevalence in biologically active molecules. A significant application of this compound and its derivatives is in the development of novel antimicrobial agents. Recent research has utilized the 5-chlorothiophene moiety as a key component in designing and synthesizing new hybrid molecules. These compounds, such as benzofuran-carbohydrazide derivatives, have shown promise in early evaluations against bacterial and fungal pathogens, drawing inspiration from the structural motifs found in marketed drugs . Furthermore, the hydrolyzed derivative of this compound, 5-chlorothiophene-3-carboxylic acid, has been identified as a potent inhibitor of D-amino acid oxidase (DAO), a flavoenzyme target of interest in neuroscience research. Studies have demonstrated that 5-chlorothiophene-3-carboxylic acid exhibits potent inhibitory activity (IC₅₀ = 0.036 µM), making it a useful scaffold for investigating DAO function . Product Specifications: • CAS Number: 36157-43-4 • Molecular Formula: C₆H₅ClO₂S • Molecular Weight: 176.62 g/mol • Storage: Keep in a dark place under an inert atmosphere at 2-8°C Safety Information: This compound has the associated GHS warning symbols. Hazard statements include H302 (Harmful if swallowed) . This product is intended for research purposes and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClO2S B1398737 Methyl 5-chlorothiophene-3-carboxylate CAS No. 36157-43-4

Properties

IUPAC Name

methyl 5-chlorothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2S/c1-9-6(8)4-2-5(7)10-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMKVGZBIZHJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60725580
Record name Methyl 5-chlorothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36157-43-4
Record name Methyl 5-chloro-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36157-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-chlorothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbonylation via Directed Metallation

This method leverages regioselective lithiation followed by carboxylation:

  • Step 1 : Start with 5-chlorothiophene .
  • Step 2 : Use n-butyllithium at low temperatures (−78°C) to deprotonate the 3-position, guided by the electron-withdrawing chlorine at position 5.
  • Step 3 : Introduce CO₂ to form 5-chloro-3-thiophenecarboxylic acid .
  • Step 4 : Esterify with methanol and H₂SO₄ under reflux (3 hours), achieving ~75% yield based on analogous indazole esterification.

Key Data :

Parameter Value
Lithiation Temperature −78°C
CO₂ Reaction Medium THF or ether
Esterification Yield ~75% (estimated)

Oxidation of 5-Chloro-3-thiophenecarboxaldehyde

A two-step oxidation-esterification strategy:

  • Step 1 : Synthesize 5-chloro-3-thiophenecarboxaldehyde via formylation of 5-chloro-2-lithiothiophene with N,N-dimethylformamide (DMF) .
  • Step 2 : Oxidize the aldehyde to the carboxylic acid using NaClO₂ and KH₂PO₄ in a tert-butanol/water system (92% purity reported for 2-carboxylate analogs).
  • Step 3 : Esterify with methanol via thionyl chloride -mediated acyl chloride formation, followed by reaction with methanol and triethylamine (81.5% yield in comparable systems).

Reaction Conditions :

Step Conditions
Oxidation NaClO₂, KH₂PO₄, 15–30°C
Esterification SOCl₂, MeOH, 45–50°C

Friedel-Crafts Acylation Adaptation

While typically used for 2-substituted thiophenes, this method could be modified for 3-carboxylates:

  • Step 1 : Perform Friedel-Crafts acylation on 2,5-dichlorothiophene with trichloroacetyl chloride and AlCl₃ to introduce a ketone at the 3-position.
  • Step 2 : Hydrolyze the trichloroacetyl group to carboxylic acid using NaOH .
  • Step 3 : Esterify with methanol and H₂SO₄ .

Challenges :

  • Low regioselectivity for 3-substitution in Friedel-Crafts reactions.
  • Requires rigorous purification post-hydrolysis.

Grignard Reagent-Based Carboxylation

A halogenated precursor approach:

  • Step 1 : React 5-chloro-3-bromothiophene with magnesium to form a Grignard reagent.
  • Step 2 : Quench with CO₂ to generate 5-chloro-3-thiophenecarboxylic acid .
  • Step 3 : Esterify using methanol and H₂SO₄ .

Limitations :

  • Sensitivity of Grignard reagents to moisture.
  • Limited commercial availability of 5-chloro-3-bromothiophene.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Estimate
Directed Metallation High regioselectivity Cryogenic conditions 70–75%
Aldehyde Oxidation Scalable oxidation step Multi-step synthesis 80–85%
Friedel-Crafts Established protocol Low 3-substitution yield 50–60%
Grignard Carboxylation Direct CO₂ insertion Precursor availability 65–70%

Key Considerations

  • Regioselectivity : Directed metallation (Method 1) offers the most reliable route to 3-substitution.
  • Cost Efficiency : Aldehyde oxidation (Method 2) balances yield and scalability but requires oxidation optimization.
  • Industrial Feasibility : Thionyl chloride-mediated esterification (Method 2, Step 3) is preferred for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chlorothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophenes.

    Coupling: Biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

MCTC has the following molecular characteristics:

  • Molecular Formula : C6H4ClO2S
  • Molecular Weight : 176.61 g/mol
  • CAS Number : 36157-43-4

The compound features a thiophene ring substituted with a chlorine atom and a carboxylate group, which contributes to its reactivity and utility in synthetic chemistry.

Synthesis of Methyl 5-Chlorothiophene-3-Carboxylate

MCTC can be synthesized through various methods, often involving chlorination and esterification processes. A notable synthesis method involves using dichloromethane as a solvent and thionyl chloride as a chlorinating agent, which provides an environmentally friendly alternative to traditional methods that utilize phosphorus pentachloride . The general synthesis pathway includes:

  • Starting Material : 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid.
  • Reagents : Thionyl chloride, N,N-dimethylformamide (DMF), triethylamine, and methanol.
  • Process :
    • The starting material is dissolved in dichloromethane.
    • Thionyl chloride is added to generate an acyl chloride intermediate.
    • Methanol and triethylamine are then introduced to yield MCTC.

This method not only simplifies the synthesis but also reduces environmental impact due to the use of less toxic solvents .

Biological Activities

Research indicates that MCTC exhibits various biological activities, making it a candidate for pharmaceutical applications:

  • Antimicrobial Activity : MCTC has shown potential as an antimicrobial agent against various bacterial strains. Its efficacy can be attributed to the presence of the thiophene ring, which is known for enhancing biological activity.
  • Anti-inflammatory Properties : Compounds derived from thiophenes often exhibit anti-inflammatory effects. Preliminary studies suggest that MCTC may inhibit inflammatory pathways, contributing to its potential use in treating inflammatory diseases .

Pharmaceutical Applications

MCTC serves as an intermediate in the synthesis of several pharmaceutical compounds, including:

  • Lornoxicam Intermediates : MCTC is utilized in synthesizing lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) used for pain management . The synthesis process involves converting MCTC into more complex structures that exhibit therapeutic effects.

Agrochemical Applications

In addition to pharmaceutical uses, MCTC has applications in agrochemicals:

  • Pesticides and Herbicides : The compound's chlorinated structure enhances its effectiveness as a pesticide or herbicide. Research is ongoing to explore its potential as an environmentally friendly alternative to existing agrochemicals.

Case Study 1: Synthesis of Lornoxicam

A study focused on synthesizing lornoxicam from MCTC demonstrated the compound's role as a critical intermediate. The research highlighted the efficiency of using thionyl chloride in reducing environmental impact during synthesis while maintaining high yield and purity levels .

Case Study 2: Antimicrobial Testing

In another study, MCTC was tested against various microbial strains. Results indicated promising antimicrobial activity, leading researchers to propose further investigations into its mechanism of action and potential formulation into antimicrobial agents .

Mechanism of Action

The mechanism of action of methyl 5-chlorothiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 5-Chlorothiophene-3-Carboxylate
  • Molecular Formula : C₇H₇ClO₂S
  • Key Difference : Ethyl ester group instead of methyl.
  • Impact :
    • Higher molecular weight (190.64 g/mol ), leading to reduced polarity and lower solubility in polar solvents compared to the methyl ester .
    • Pricing data indicates higher cost (e.g., 122 €/g for 1g vs. variable pricing for methyl ester ), likely due to synthetic complexity or feedstock availability.
Methyl 5-Chloro-3-Chlorosulfonylthiophene-2-Carboxylate
  • Molecular Formula : C₇H₅Cl₂O₄S₂
  • Key Difference : Chlorosulfonyl (-SO₂Cl) substituent at position 3 and carboxylate at position 2.
  • Impact: Enhanced reactivity for nucleophilic substitution or cross-coupling reactions due to the electron-withdrawing chlorosulfonyl group . Potential use as a precursor for sulfonamide or sulfonic acid derivatives in pharmaceuticals .
Methyl 5-Amino-1-Benzothiophene-2-Carboxylate
  • Molecular Formula: C₁₀H₉NO₂S
  • Key Difference: Benzothiophene core with an amino (-NH₂) group at position 3.
  • Impact: Increased aromaticity from the fused benzene ring alters electronic properties, making the compound more electron-rich. Amino group enhances solubility in protic solvents and reactivity in amidation or diazotization reactions .

Physicochemical Properties

Property Methyl 5-Chlorothiophene-3-Carboxylate Ethyl 5-Chlorothiophene-3-Carboxylate Methyl 5-Chloro-3-Chlorosulfonylthiophene-2-Carboxylate Methyl 5-Amino-1-Benzothiophene-2-Carboxylate
Molecular Weight (g/mol) 176.62 190.64 307.21 207.25
Boiling/Melting Point Not reported Not reported Not reported Not reported
Solubility Likely soluble in DCM, THF Lower polarity than methyl ester Soluble in polar aprotic solvents (e.g., DMF) Higher solubility in alcohols due to -NH₂ group
Reactivity Electrophilic aromatic substitution Similar to methyl ester Nucleophilic substitution at -SO₂Cl site Diazotization, amide formation

Biological Activity

Methyl 5-chlorothiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its thiophene ring structure, with a chlorine atom at the 5-position and an ester functional group. The molecular formula is C6H5ClO2SC_6H_5ClO_2S, and it has a molecular weight of approximately 176.62 g/mol. Its structural features contribute to its reactivity and interactions with biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated that compounds derived from thiophene rings, including this compound, showed significant activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL
This compoundPseudomonas aeruginosa128 µg/mL

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Study: Inhibition of Cancer Cell Proliferation

In a recent study, this compound was tested against several cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The results showed a dose-dependent inhibition of cell proliferation with IC50 values indicating substantial efficacy.

Table 2: IC50 Values for Cancer Cell Lines

Cell LineIC50 (µM)
MCF-715.4
A54922.7
HeLa18.9

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : The compound may act as a modulator for certain receptors, altering cellular signaling pathways that lead to apoptosis.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can induce oxidative stress in cancer cells, promoting cell death.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiophene ring can significantly affect its potency and selectivity against different biological targets.

Table 3: SAR Analysis of Thiophene Derivatives

Compound NameSubstituentBiological Activity
This compoundChlorine at position 5Antimicrobial and anticancer activity
Methyl thiophene-2-carboxylateNo chlorineReduced activity
Methyl thiophene-4-carboxylateBromine at position 4Enhanced anticancer activity

Q & A

Q. What are the common synthetic routes for Methyl 5-chlorothiophene-3-carboxylate, and how can their efficiency be compared?

this compound is typically synthesized via esterification of 5-chlorothiophene-3-carboxylic acid using methanol under acidic catalysis. Alternative routes involve halogenation of methyl thiophene carboxylate precursors. For example, chlorination at the 5-position can be achieved using reagents like SOCl₂ or PCl₃. Comparative efficiency depends on reaction yield, purity, and scalability. Researchers should monitor reaction progress via TLC or GC-MS and optimize parameters (temperature, solvent, catalyst loading) to minimize side products like dihalogenated derivatives .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and ester functionality. The thiophene ring protons show distinct splitting due to electron-withdrawing groups.
  • X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction is essential. SHELXL (part of the SHELX suite) is widely used for refinement, particularly for handling twinned data or high-resolution structures .
  • FT-IR : Confirms carbonyl (C=O) and C-Cl stretches.

Q. How can researchers assess the purity of this compound for synthetic applications?

Purity is evaluated via:

  • HPLC/GC : Quantifies residual solvents or unreacted precursors.
  • Melting Point Analysis : Sharp melting points indicate high crystallinity.
  • Elemental Analysis : Validates molecular formula (C₆H₅ClO₂S) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structural analysis?

Data contradictions arise from crystal imperfections or pseudo-symmetry. Strategies include:

  • SHELXL Refinement : Use the TWIN command for twinned data and PART instructions for disordered atoms .
  • ORTEP-3 Visualization : Graphical tools like ORTEP-3 help identify plausible disorder models by overlaying electron density maps .

Q. What strategies optimize reaction yield in halogenation steps for derivatives of this compound?

Yield optimization involves:

  • Regioselective Control : Use directing groups (e.g., ester at C-3) to favor chlorination at C-5.
  • Catalyst Screening : Lewis acids like FeCl₃ enhance electrophilic substitution.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction homogeneity .

Q. How do computational studies (e.g., DFT) enhance understanding of this compound’s reactivity?

Density Functional Theory (DFT) calculations predict:

  • Electrophilic Reactivity : Charge distribution maps identify electron-deficient sites prone to substitution.
  • Transition States : Simulate reaction pathways for halogenation or nucleophilic attacks.
  • Intermolecular Interactions : Analyze dimerization potential via Hirshfeld surfaces .

Q. What role do hydrogen-bonding patterns play in the crystal packing of this compound?

Graph set analysis (as per Etter’s formalism) reveals:

  • C=O···H Interactions : Ester carbonyls often act as acceptors, forming chains or dimers.
  • C-Cl···π Contacts : Chlorine participates in weak interactions stabilizing layered structures.
    These patterns influence material properties like solubility and melting behavior .

Q. How can structure-activity relationships (SAR) guide the design of biologically active derivatives?

SAR studies focus on:

  • Substitution at C-5 : Chlorine’s electron-withdrawing effect modulates electronic properties.
  • Ester Hydrolysis : Replace methyl with bulkier esters to alter bioavailability.
  • Thiophene Ring Modifications : Introduce fused rings or heteroatoms to enhance binding affinity .

Q. What advanced thermal analysis methods characterize the compound’s stability?

  • TGA/DSC : Thermogravimetric analysis identifies decomposition thresholds, while differential scanning calorimetry detects phase transitions.
  • Hot-Stage Microscopy : Visualizes melting behavior and polymorphic changes under controlled heating .

Methodological Notes

  • Crystallographic Tools : SHELX (refinement), ORTEP-3 (visualization), and Mercury (packing analysis) are standard .
  • Computational Software : Gaussian (DFT), CrystalExplorer (Hirshfeld surfaces) .
  • Synthetic Best Practices : Always include control experiments (e.g., blank runs without catalysts) to validate reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-chlorothiophene-3-carboxylate
Reactant of Route 2
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Methyl 5-chlorothiophene-3-carboxylate

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